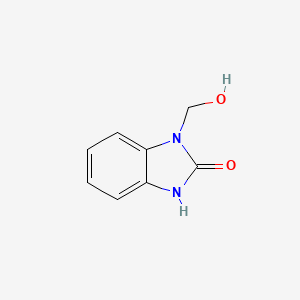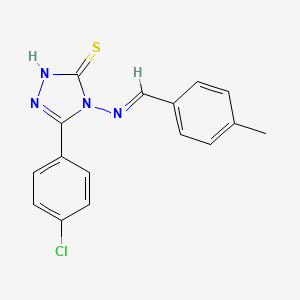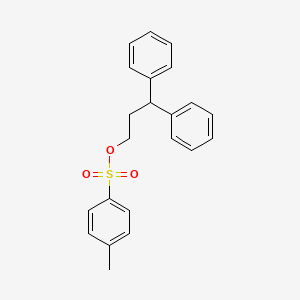![molecular formula C16H12ClN3O5S B11997590 N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997590.png)
N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE is a complex organic compound with the molecular formula C16H12ClN3O5S and a molecular weight of 393.808 g/mol . This compound is known for its unique chemical structure, which includes a quinoline moiety and a benzenesulfonohydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE typically involves the reaction of 4-hydroxy-2-quinolone derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with hydrazine to form the final product. The reaction conditions generally require refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted benzenesulfonohydrazides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE has several scientific research applications, including:
作用機序
The mechanism of action of 4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzenesulfonohydrazide group may also contribute to its biological activity by interacting with cellular proteins and disrupting their normal function.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 4-CHLORO-N’-[(1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE
- 4-CHLORO-N’-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE
- 4-BROMO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE
Uniqueness
What sets 4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity
特性
分子式 |
C16H12ClN3O5S |
|---|---|
分子量 |
393.8 g/mol |
IUPAC名 |
N'-(4-chlorophenyl)sulfonyl-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C16H12ClN3O5S/c17-9-5-7-10(8-6-9)26(24,25)20-19-16(23)13-14(21)11-3-1-2-4-12(11)18-15(13)22/h1-8,20H,(H,19,23)(H2,18,21,22) |
InChIキー |
RCPRMNUWCYQCHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)

![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)






![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)

